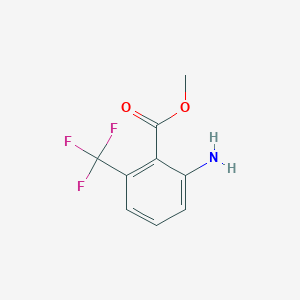

Methyl 2-amino-6-(trifluoromethyl)benzoate

説明

“Methyl 2-amino-6-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 . It is used in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of ongoing research. For instance, a method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group, a trifluoromethyl group, and a methyl ester group .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 59-64°C . It is soluble in methanol .科学的研究の応用

Hydrolysis and Saponification

Methyl 2-amino-6-(trifluoromethyl)benzoate undergoes hydrolysis and saponification, particularly in green, solvent-free procedures involving high temperatures. This process is significant for sterically hindered and p-substituted methyl benzoates, demonstrating its application in chemical synthesis and environmental chemistry (Alemán, Boix, & Poliakoff, 1999).

Synthesis of Amino Acid and Peptide Derivatives

This compound is used as a reagent in the synthesis of N-phthaloylation of amino acids and peptide derivatives. This highlights its role in pharmaceutical and biochemical research, especially in the synthesis of complex biological compounds (Casimir, Guichard, & Briand, 2002).

Synthesis of Heterocycles

It is instrumental in the formation of trifluoromethyl-substituted heterocycles. These compounds have applications in medicinal chemistry and materials science due to their unique electronic and structural properties (Sokolov & Aksinenko, 2011).

Development of Novel Herbicides

This compound derivatives are explored for their potential as herbicides. Their mechanism of action often involves inhibition of photosynthetic electron transport, demonstrating their applicability in agricultural sciences (Ohki et al., 1999).

Synthesis of Fluorescent Molecules

This compound is also used in the synthesis of fluorescent molecules. Such molecules have applications in biological imaging and diagnostics, highlighting its role in bioanalytical chemistry (Stadlbauer, Avhale, Badgujar, & Uray, 2009).

Continuous-Flow Diazotization

This compound is involved in continuous-flow diazotization processes. This application is critical in the field of industrial chemistry, offering a more efficient and controlled method of producing chemical intermediates (Yu et al., 2016).

Sulfonated Nanofiltration Membranes

In material science, this compound is used in the synthesis of sulfonated nanofiltration membranes, crucial for water treatment and environmental applications (Liu et al., 2012).

Safety and Hazards

“Methyl 2-amino-6-(trifluoromethyl)benzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

“Methyl 2-amino-6-(trifluoromethyl)benzoate” is currently used for research purposes only . Its potential for future applications will depend on the outcomes of ongoing research into its properties and potential uses. It is available for bulk custom synthesis, suggesting potential for use in larger scale chemical processes .

特性

IUPAC Name |

methyl 2-amino-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIKBSBCFBNSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine](/img/structure/B3104301.png)

![tert-butyl N-[(1S)-1-phenylethyl]carbamate](/img/structure/B3104308.png)

![Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-](/img/structure/B3104329.png)

![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)